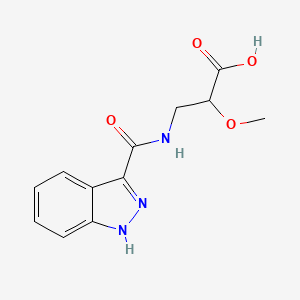![molecular formula C17H27NO2 B6633368 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol](/img/structure/B6633368.png)
4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol, also known as JNJ-10124009, is a chemical compound that has been studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
The exact mechanism of action of 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is involved in the regulation of pain, anxiety, and mood. By blocking the NOP receptor, 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol may modulate the release of neurotransmitters, such as dopamine, serotonin, and noradrenaline, in the brain.
Biochemical and Physiological Effects:
4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and noradrenaline in the brain, which may contribute to its analgesic, anxiolytic, and antidepressant effects. Additionally, 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol has been found to decrease the levels of adrenocorticotropic hormone (ACTH) and corticosterone, which are involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol in lab experiments is its selectivity for the NOP receptor, which allows for more specific targeting of this receptor compared to other compounds that may also interact with other receptors. Additionally, 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development.
One limitation of using 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol. One potential application is its use as a therapeutic agent for chronic pain, anxiety, and depression. Additionally, further studies are needed to elucidate the mechanism of action and potential side effects of this compound. Other future directions include the development of more selective and potent NOP receptor antagonists, as well as the exploration of other potential therapeutic applications of this class of compounds.
Conclusion:
In conclusion, 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol is a promising compound that has been studied for its potential therapeutic applications in various medical conditions. Its selectivity for the NOP receptor and low toxicity make it a promising candidate for further development. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol involves several steps, including the reaction of 3-(3-methoxyphenyl)cyclobutanone with lithium diisopropylamide, followed by the addition of 3,3-dimethylbutan-1-ol. The resulting product is then purified using various techniques, such as crystallization and column chromatography.
Applications De Recherche Scientifique
4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol has been studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and depression. It has been shown to have analgesic effects in animal models of neuropathic pain and to reduce anxiety-like behaviors in rats. Additionally, 4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol has been found to enhance the effects of antidepressant drugs in animal models of depression.
Propriétés
IUPAC Name |
4-[[3-(3-methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-17(2,7-8-19)12-18-15-9-14(10-15)13-5-4-6-16(11-13)20-3/h4-6,11,14-15,18-19H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYASMATWORHIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CNC1CC(C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633293.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)
![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)

![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)